molecular formula C11H18N2OS B3315998 Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine CAS No. 951903-69-8

Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine

Cat. No.: B3315998
CAS No.: 951903-69-8
M. Wt: 226.34 g/mol
InChI Key: ADXIUXWVYBRUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine is a compound with the molecular formula C11H18N2OS and a molecular weight of 226.34 g/mol . This compound features a morpholine ring, a thiophene ring, and a methylamine group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine typically involves the reaction of morpholine, thiophene, and methylamine under controlled conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiophene derivative in the presence of a base, followed by the addition of methylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine or thiophene rings.

Scientific Research Applications

Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine is unique due to its specific combination of a morpholine ring, thiophene ring, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-methyl-2-morpholin-4-yl-2-thiophen-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-12-9-10(11-3-2-8-15-11)13-4-6-14-7-5-13/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXIUXWVYBRUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CS1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine
Reactant of Route 3
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine
Reactant of Route 4
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine
Reactant of Route 5
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine
Reactant of Route 6
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.